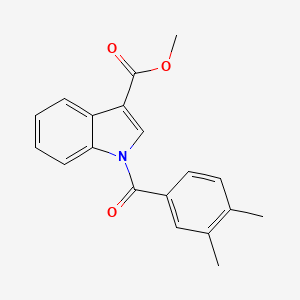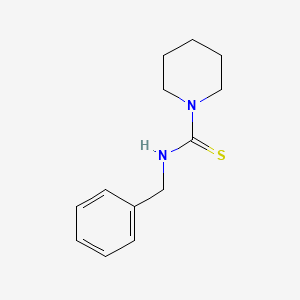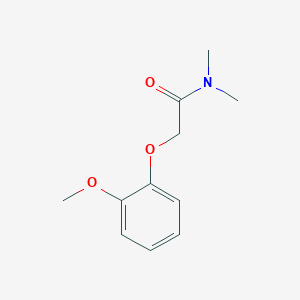
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide, also known as FMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of sulfonamides, which are widely used as antibiotics and antifungal agents. FMPB has shown promising results in various scientific studies, and
Mécanisme D'action
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide exerts its inhibitory activity through binding to the active site of the targeted enzyme, thereby blocking its function. The exact mechanism of action may vary depending on the enzyme targeted, but it generally involves the formation of a stable complex between 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide and the enzyme. This complex prevents the enzyme from carrying out its catalytic function, leading to the inhibition of the disease-related pathway.
Biochemical and Physiological Effects:
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has been shown to exhibit several biochemical and physiological effects in various studies. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. These effects are likely due to the inhibition of the targeted enzymes and the downstream pathways affected by them. However, further studies are needed to fully elucidate the mechanisms underlying these effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has several advantages for lab experiments, such as its high purity and stability, well-established synthesis method, and potent inhibitory activity against various enzymes. However, it also has some limitations, such as its relatively high cost and limited solubility in aqueous solutions. These factors should be taken into consideration when designing experiments using 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide.
Orientations Futures
For 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide research include optimizing its synthesis method, exploring its potential applications in disease treatment, and developing derivatives with improved properties.
Méthodes De Synthèse
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide can be synthesized through a multistep process, starting from the reaction of 4-fluoro-3-nitroanisole with pyridine-4-boronic acid. The resulting intermediate is then treated with sulfonamide to form the final product. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide.
Applications De Recherche Scientifique
4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, metalloproteinases, and histone deacetylases. These enzymes play crucial roles in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Therefore, 4-fluoro-3-methoxy-N-4-pyridinylbenzenesulfonamide has been proposed as a lead compound for the development of novel drugs targeting these enzymes.
Propriétés
IUPAC Name |
4-fluoro-3-methoxy-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-18-12-8-10(2-3-11(12)13)19(16,17)15-9-4-6-14-7-5-9/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJGTPCPPSBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)
![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)


![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)

![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)




![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)
